molecular formula C18H19NO4 B13543369 N-benzyloxycarbonyl-3-amino-2-benzylpropionic acid

N-benzyloxycarbonyl-3-amino-2-benzylpropionic acid

Cat. No.: B13543369
M. Wt: 313.3 g/mol
InChI Key: FCMHQDUEDVBCNC-UHFFFAOYSA-N
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Description

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group attached to the alpha carbon, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to start with the amino acid precursor and react it with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-3-amino-propanoic acid: Lacks the benzyloxycarbonyl protection.

    3-{[(benzyloxy)carbonyl]amino}propanoic acid: Lacks the benzyl group on the alpha carbon.

Uniqueness

2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to the presence of both the benzyl and benzyloxycarbonyl groups. This combination provides specific chemical properties, such as increased stability and lipophilicity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)

InChI Key

FCMHQDUEDVBCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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